6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyran ring, and various substituents such as amino, dichlorophenyl, phenyl, propyl, and carbonitrile groups.
Preparation Methods
The synthesis of 6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the four-component reaction, which includes the use of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds such as:
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a methyl group instead of a propyl group, which may affect its biological activity and chemical properties.
6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: The presence of a single chlorine atom instead of two may result in different reactivity and applications.
Properties
Molecular Formula |
C22H18Cl2N4O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4O/c1-2-7-17-20-18(19-15(23)10-6-11-16(19)24)14(12-25)21(26)29-22(20)28(27-17)13-8-4-3-5-9-13/h3-6,8-11,18H,2,7,26H2,1H3 |
InChI Key |
KCBNQNIUXJMALA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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